2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
CAS No.: 154934-99-3
Cat. No.: VC21084950
Molecular Formula: C6HCl2F3N2O
Molecular Weight: 244.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154934-99-3 |
---|---|
Molecular Formula | C6HCl2F3N2O |
Molecular Weight | 244.98 g/mol |
IUPAC Name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride |
Standard InChI | InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H |
Standard InChI Key | BTRSILVUNQWNDR-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl |
Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl |
Introduction
Physical and Chemical Properties
Basic Identification
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS: 154934-99-3) is a fluorinated pyrimidine derivative characterized by a pyrimidine ring with specific functional groups attached. This compound has a molecular formula of C6HCl2F3N2O and a molecular weight of 244.99 g/mol. It exists as a liquid under standard conditions and requires storage at 4°C to maintain stability.
Physical Properties
The compound exhibits distinctive physical properties that influence its handling and applications. The boiling point of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is 54°C at 0.15 mmHg, indicating its volatility under reduced pressure. This property is particularly relevant for purification processes and reaction conditions when utilizing this compound in synthesis.
Chemical Structure and Reactivity
The chemical architecture of this compound features a pyrimidine ring with strategically positioned functional groups that contribute to its reactivity profile. The presence of the carbonyl chloride group creates an electrophilic center that readily undergoes nucleophilic attack, while the chloro substituent at the 2-position and the trifluoromethyl group at the 4-position influence the electronic distribution within the molecule. These structural features collectively contribute to the compound's utility as a building block in various chemical transformations.
Structural Feature | Position | Chemical Significance |
---|---|---|
Chloro group | 2-position | Susceptible to nucleophilic substitution |
Trifluoromethyl group | 4-position | Electron-withdrawing, increases stability |
Carbonyl chloride | 5-position | Highly reactive toward nucleophiles |
Synthesis Methods
Synthetic Routes
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with phosgene (COCl2) under carefully controlled conditions. This reaction must be conducted with precise temperature and pressure regulation to ensure optimal yield and purity of the final product. The general reaction can be represented as:
2-Chloro-4-(trifluoromethyl)pyrimidine + Phosgene → 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
An alternative synthetic pathway involves chlorination of pyrimidine precursors. Using phosphoryl chloride (POCl3) as a chlorinating agent, researchers can introduce chlorine atoms into the pyrimidine ring structure. This approach often involves reacting a methyl ester precursor with POCl3 under reflux conditions (110–120°C) for 6–8 hours, achieving yields of approximately 70–80% after purification by column chromatography.
Optimization Strategies
Several strategies can enhance the synthesis efficiency and product yield:
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Temperature control is critical as excessively high temperatures may compromise the integrity of the trifluoromethyl group.
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Lewis acids such as AlCl3 can serve as catalysts to enhance electrophilic substitution reactions.
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The workup procedure typically involves quenching with ice-water to isolate the acid chloride intermediate effectively.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride employs large-scale reactors with rigorous control over reaction parameters. Advanced purification techniques ensure high purity of the final product. Continuous flow reactors may also be utilized to enhance control over reaction conditions, resulting in improved yields and product quality.
Chemical Reactivity
Types of Reactions
The reactive nature of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride enables its participation in various chemical transformations, making it a versatile intermediate in synthetic chemistry. The most significant reactions include:
Nucleophilic Substitution
The compound undergoes nucleophilic substitution reactions at both the chloro and carbonyl chloride positions. Common nucleophiles include amines and alcohols, which can selectively attack these electrophilic centers under appropriate conditions. The substitution pattern can be controlled by adjusting reaction parameters such as temperature, solvent polarity, and nucleophile strength.
Hydrolysis
The carbonyl chloride group readily undergoes hydrolysis to form the corresponding carboxylic acid derivative, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This transformation occurs under aqueous acidic or basic conditions, with the reaction mechanism involving nucleophilic attack by water molecules on the carbonyl carbon followed by elimination of HCl.
Mechanism of Action in Chemical Transformations
The mechanism of action in chemical reactions involving 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is primarily driven by the electrophilic nature of its reactive centers. The carbonyl chloride group is particularly susceptible to nucleophilic attack, with the reaction proceeding through a tetrahedral intermediate that subsequently eliminates chloride to form the substituted product. The chloro group at the 2-position can also undergo substitution, although typically requiring more forceful conditions due to its lower reactivity compared to the carbonyl chloride functionality.
Scientific Research Applications
Chemical Synthesis Applications
Biological Activity
Antimicrobial Properties
Research has revealed significant antimicrobial activity of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride against various bacterial strains. This property positions the compound as a potential precursor for developing new antibacterial agents, particularly against resistant bacterial populations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings demonstrate a broad-spectrum antimicrobial profile with particularly strong activity against Gram-positive bacteria represented by S. aureus. The mechanism underlying this antimicrobial activity likely involves the compound's ability to interfere with bacterial cell wall synthesis or other essential cellular processes.
Cancer Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 0.126 |
MCF-7 | 0.87 |
These results indicate particularly potent activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value in the nanomolar range. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. Additionally, the compound may promote the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Anti-inflammatory Effects
Recent investigations have explored the anti-inflammatory properties of pyrimidine derivatives, including 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. Inhibitory assays against cyclooxygenase (COX) enzymes have yielded promising results, with IC50 values for selected derivatives against COX-1 ranging from 19.45 μM to 42.1 μM. The compound's structure enables selective inhibition of COX enzymes, which is critical for managing inflammatory conditions.
Case Studies and Research Findings
Synthesis of Novel Derivatives
Research efforts have focused on utilizing 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride as a starting material for synthesizing novel compounds with enhanced biological properties. These derivatives have demonstrated improved activity profiles compared to their parent structures, highlighting the importance of strategic functional group modifications in drug design.
Mechanistic Investigations
Detailed investigations into the mechanism of action have revealed that the compound interacts with specific enzymes and receptors, influencing cellular pathways related to inflammation and infection. Understanding these molecular interactions is essential for developing targeted therapeutic strategies and optimizing compound efficacy.
Comparative Analysis
Comparative studies examining similar compounds have established that the dual presence of chloro and carbonyl chloride groups significantly enhances both chemical reactivity and biological activity. This unique structural feature distinguishes 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride from related compounds and contributes to its versatility in various applications.
Toxicological Considerations
Exposure Risks
Future Research Directions
Structural Modifications
Future research could focus on structural modifications to enhance specific properties while minimizing potential toxicity. Targeted adjustments to the pyrimidine scaffold or functional group substitutions may yield derivatives with improved biological activity profiles and safety characteristics.
Expanded Application Domains
The versatility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride suggests potential applications beyond current utilization areas. Exploring its incorporation into novel materials, catalysts, or sensing technologies could reveal additional valuable properties and expand its utility across diverse scientific and industrial domains.
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